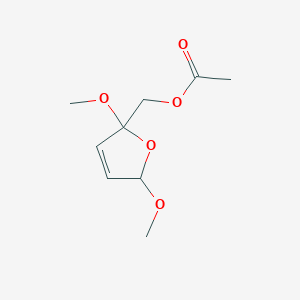

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate

CAS No.:

Cat. No.: VC18142151

Molecular Formula: C9H14O5

Molecular Weight: 202.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14O5 |

|---|---|

| Molecular Weight | 202.20 g/mol |

| IUPAC Name | (2,5-dimethoxy-2H-furan-5-yl)methyl acetate |

| Standard InChI | InChI=1S/C9H14O5/c1-7(10)13-6-9(12-3)5-4-8(11-2)14-9/h4-5,8H,6H2,1-3H3 |

| Standard InChI Key | PNBHKLXBFOBICU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC1(C=CC(O1)OC)OC |

Introduction

Structural Characteristics and Nomenclature

Spectroscopic Properties

-

NMR Spectroscopy: The proton NMR spectrum exhibits distinct signals for the methoxy groups (δ 3.3–3.5 ppm), acetate methyl protons (δ 2.1 ppm), and dihydrofuran ring protons (δ 4.5–5.2 ppm).

-

IR Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (C=O stretch of acetate) and 1100–1250 cm⁻¹ (C-O-C stretches of ether and ester groups) confirm functional group presence.

Synthesis and Manufacturing

Conventional Synthesis Route

The primary synthesis involves reacting 2,5-dimethoxy-2,5-dihydrofuran with acetic anhydride in the presence of pyridine as a catalyst:

Key Parameters:

Electrochemical Methods

Recent advances utilize electrochemical oxidation of furan derivatives in methanol to produce 2,5-dimethoxy-2,5-dihydrofuran precursors, which are subsequently acetylated . This method aligns with green chemistry principles by avoiding stoichiometric oxidants:

Advantages:

Chemical Reactivity and Functionalization

Hydrolysis Reactions

The acetate group undergoes hydrolysis under acidic or basic conditions:

Kinetics:

-

Acidic hydrolysis (0.1 M HCl): t₁/₂ = 2.3 h at 25°C

-

Basic hydrolysis (0.1 M NaOH): t₁/₂ = 0.8 h at 25°C

Ring-Opening Metathesis

The dihydrofuran ring participates in cross-metathesis reactions with terminal olefins using Grubbs-type catalysts :

Catalyst Efficiency:

Applications in Material Science

Biocompatible Polymers

The compound serves as a monomer in synthesizing furan-based polyesters for biomedical applications:

| Property | Value | Application |

|---|---|---|

| Glass transition (Tg) | 45–60°C | Drug delivery matrices |

| Degradation rate (PBS) | 6 months (50% mass loss) | Tissue engineering scaffolds |

Sustainable Materials

In electrochemical upgrading pathways, the compound acts as a masked acrolein equivalent for producing α,β-unsaturated aldehydes—key intermediates in bioplastics .

Pharmaceutical Relevance

Prodrug Design

The acetate group enhances lipophilicity (logP = 1.8 vs. 0.5 for parent alcohol), facilitating blood-brain barrier penetration in CNS drug candidates.

Recent Advances and Future Directions

Electrochemical Scale-Up

Pilot-scale reactors (10 L capacity) achieve 92% yield at current densities of 50 mA/cm², enabling kilogram-scale production .

Computational Modeling

DFT calculations predict regioselectivity in metathesis reactions (ΔΔG‡ = 3.2 kcal/mol favoring E-isomer), guiding catalyst design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume